INO5042 Increases Leukocyte Rolling Velocity Under Flow, Contrasting with NSAID and Hydrocortisone Effects
INO5042 treatment of endothelial cells under shear stress (2 dyn/cm²) increases the rolling velocity of human neutrophils from a baseline of 3-5 µm/s to 7-11 µm/s [1]. This effect is opposite to that observed with aspirin, which has been shown to reduce leukocyte rolling velocity [2]. While hydrocortisone also increases rolling velocity, its effect is observed in a different (in vivo) context and via a distinct, glucocorticoid receptor-mediated pathway [3], making it a non-equivalent comparator. The specific, quantifiable velocity shift induced by INO5042 in this in vitro flow model represents a unique, assay-ready phenotype not replicated by common anti-inflammatory reference compounds.
| Evidence Dimension | Leukocyte rolling velocity on activated endothelium |
|---|---|
| Target Compound Data | 7-11 µm/s (post-treatment) |
| Comparator Or Baseline | Baseline (untreated): 3-5 µm/s; Aspirin: Reduced rolling velocity; Hydrocortisone: Increased velocity (in vivo, magnitude not directly comparable) |
| Quantified Difference | Increase of 2-8 µm/s (INO5042); Decrease (Aspirin, quantified as reduced velocity); Increase (Hydrocortisone, magnitude not directly comparable due to different model system). |
| Conditions | In vitro flow assay with human neutrophils on IL-1α-activated HUVECs at 2 dyn/cm² shear stress [1]. |
Why This Matters
This distinct, quantifiable effect on cell adhesion dynamics under flow provides a clear and measurable phenotype for research use, differentiating INO5042 from other anti-inflammatory agents that either decrease rolling or act through different mechanisms.
- [1] Renard, M. et al. Induced changes of leukocyte slow rolling in an in flow pharmacological model of adhesion to endothelial cells. Biorheology 40, 173-178 (2003). View Source
- [2] Asako, H. et al. Modulation of leukocyte adhesion in rat mesenteric venules by aspirin and salicylate. Gastroenterology 103, 146-152 (1992). View Source
- [3] Kirveskari, J. et al. Hydrocortisone reduced in vivo, inflammation-induced slow rolling of leukocytes and their extravasation into human conjunctiva. Blood 100, 1437-1442 (2002). View Source
